ethyl 1-(3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate
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Overview
Description
Ethyl 1-(3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate is a complex organic compound with a unique structure that includes multiple heterocyclic rings and functional groups
Preparation Methods
The synthesis of ethyl 1-(3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the thiazolidinone ring, followed by the formation of the pyrido[1,2-a]pyrimidine core. The final step involves the esterification of the piperidine carboxylate group. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as using high-pressure reactors and continuous flow systems .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the benzyl chloride can be replaced with other nucleophiles like amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions include sulfoxides, alcohols, substituted benzyl derivatives, and carboxylic acids .
Scientific Research Applications
Ethyl 1-(3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug development and biochemical studies.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways, making it a candidate for the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 1-(3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The thiazolidinone and pyrido[1,2-a]pyrimidine rings are key structural features that enable these interactions. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 1-(3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate can be compared with other similar compounds, such as:
Thiazolidinones: These compounds share the thiazolidinone ring and have similar biological activities.
Pyrido[1,2-a]pyrimidines: These compounds share the pyrido[1,2-a]pyrimidine core and are used in similar applications.
Benzyl derivatives: Compounds with benzyl groups have similar chemical reactivity and can undergo similar substitution reactions.
The uniqueness of this compound lies in its combination of these structural features, which allows it to exhibit a wide range of chemical and biological activities .
Biological Activity
Ethyl 1-(3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate is a complex organic compound with potential biological activities. This article explores its biological activity based on available research findings, synthesis methods, and case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups, which may contribute to its biological activity. The presence of thiazolidin and pyrimidine rings suggests potential interactions with biological targets such as enzymes and receptors.
Property | Value |
---|---|
Molecular Formula | C27H30N4O3S |
Molecular Weight | 478.62 g/mol |
IUPAC Name | This compound |
Synthesis
The synthesis of this compound involves multiple steps, including the formation of the thiazolidine and pyrimidine components. The synthetic pathway typically employs various reagents that facilitate the formation of the desired functional groups while maintaining the integrity of the overall structure.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For example:
- Antibacterial Studies : Compounds with similar thiazolidine structures have shown activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics like ciprofloxacin .
- Antifungal Activity : In vitro studies have demonstrated antifungal properties against pathogens such as Candida albicans, suggesting that this compound may inhibit fungal growth through similar mechanisms .
The mechanism by which this compound exerts its biological effects likely involves:
- Enzyme Inhibition : The thiazolidine moiety may interact with specific enzymes involved in bacterial cell wall synthesis or metabolic pathways.
- Receptor Modulation : The compound could bind to various receptors in microbial cells, leading to altered cellular responses.
Study on Antimicrobial Efficacy
A study conducted on a series of thiazolidine derivatives revealed that those with structural similarities to the target compound exhibited potent antimicrobial activity. The study utilized agar diffusion methods to assess efficacy and determined MIC values for various pathogens .
Properties
Molecular Formula |
C28H28N4O4S2 |
---|---|
Molecular Weight |
548.7 g/mol |
IUPAC Name |
ethyl 1-[3-[(Z)-[3-[(4-methylphenyl)methyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperidine-4-carboxylate |
InChI |
InChI=1S/C28H28N4O4S2/c1-3-36-27(35)20-11-14-30(15-12-20)24-21(25(33)31-13-5-4-6-23(31)29-24)16-22-26(34)32(28(37)38-22)17-19-9-7-18(2)8-10-19/h4-10,13,16,20H,3,11-12,14-15,17H2,1-2H3/b22-16- |
InChI Key |
KJOXIYZURZFVCA-JWGURIENSA-N |
Isomeric SMILES |
CCOC(=O)C1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CC5=CC=C(C=C5)C |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CC5=CC=C(C=C5)C |
Origin of Product |
United States |
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